N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H16F3NO3S2 and its molecular weight is 415.45. The purity is usually 95%.
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Scientific Research Applications
Two-Phase System Synthesis
A study by Shinde and Rode (2017) explores the high-yield production of tri(furyl)methane derivatives through a unique two-phase reaction system. This system uses an acidic aqueous phase combined with a furan phase to increase the yield by suppressing polymer formation. Their approach highlights the utility of furan derivatives in organic synthesis, potentially extending to the synthesis or application of the compound due to the related chemical structures and reactions involved (Shinde & Rode, 2017).
Chiral Phosphine-Catalyzed Reactions
Jiang, Shi, and Shi (2008) discuss the use of chiral multifunctional phosphine catalysts in the enantioselective construction of gamma-butenolides, starting from Morita-Baylis-Hillman acetates and 2-trimethylsilyloxy furan. This research illustrates the potential of using sophisticated catalytic systems for the selective synthesis of complex molecules, potentially relevant for compounds with similar functionalities (Jiang, Shi, & Shi, 2008).
C-H Activation in Organic Synthesis
Research by Pittard et al. (2004) on the reactions of TpRu(CO)(NCMe)(Me) with furan and thiophene substrates demonstrates stoichiometric and catalytic carbon-hydrogen bond activation. This study could provide insights into the activation and functionalization of similar heteroaromatic compounds, possibly including the synthesis or derivative reactions of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide (Pittard et al., 2004).
Regioselective Nucleophilic Carbon-Carbon Bond Formation
The study by Akai et al. (2004) presents a method for the regioselective installation of nucleophilic carbon functional groups on furan and thiophene nuclei. This work could be directly applicable to the functionalization or modification of compounds like this compound in organic synthesis (Akai et al., 2004).
Structural Studies and Supramolecular Assembly
Dey et al. (2015) focus on the structural study of nimesulide triazole derivatives, which, like the compound , contain sulfonyl and aryl groups. Their research into the effect of substitution on supramolecular assembly could offer insights into the structural characteristics and potential applications of similar sulfonyl-containing compounds (Dey et al., 2015).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S2/c19-18(20,21)16-5-3-14(4-6-16)13-27(23,24)22(10-15-7-9-26-12-15)11-17-2-1-8-25-17/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCHBUXESYLYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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